molecular formula C13H12BrNO2S B2589053 (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone CAS No. 439107-98-9

(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone

Cat. No. B2589053
CAS RN: 439107-98-9
M. Wt: 326.21
InChI Key: ONSQTENCLAUKIG-UHFFFAOYSA-N
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Description

“(5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone” is a chemical compound with a CAS number of 439107-98-9 . It is used for pharmaceutical testing and is available as high-quality reference standards .

Scientific Research Applications

Synthesis and Structural Exploration

  • Practical Synthesis and Pharmaceutical Applications : A commercial synthesis was developed for a key starting material related to the chemical family of (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone, demonstrating its role in the pharmaceutical industry as a phase 2 investigational drug candidate at Eli Lilly and Company. This synthesis involved key steps like resolution of a morpholine amide intermediate and a high-yielding Grignard reaction, showcasing its importance in creating effective pharmaceutical intermediates (Kopach et al., 2009).

  • Copper(I) Iodide-catalyzed Synthesis for Estrogen Receptor Modulators : Research on the synthesis of 1-benzothiophen-2-amines, which are structurally similar to (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone, has implications for creating analogs of selective estrogen receptor modulators like Raloxifene. These synthetic methods provide a foundation for the development of new therapeutic agents (Petrov, Popova, & Androsov, 2015).

Pharmacological Potential

  • Antiproliferative Activity and Structural Characterization : A compound closely related to (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone was synthesized and evaluated for its antiproliferative activity. The study involved detailed structural characterization using techniques like IR, NMR, and X-ray diffraction, highlighting the compound's potential in cancer research (Benaka Prasad et al., 2018).

  • Antioxidant Properties : The synthesis and evaluation of derivatives similar to (5-Bromo-1-benzothiophen-2-yl)(morpholino)methanone revealed significant antioxidant properties. This research indicates the potential use of such compounds in combating oxidative stress-related diseases (Çetinkaya et al., 2012).

properties

IUPAC Name

(5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-10-1-2-11-9(7-10)8-12(18-11)13(16)15-3-5-17-6-4-15/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSQTENCLAUKIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(S2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320200
Record name (5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820056
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

439107-98-9
Record name (5-bromo-1-benzothiophen-2-yl)-morpholin-4-ylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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